molecular formula C16H11F3N4O B2626190 N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide CAS No. 343372-42-9

N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide

Cat. No.: B2626190
CAS No.: 343372-42-9
M. Wt: 332.286
InChI Key: OVDUOVDGJRJMTM-UHFFFAOYSA-N
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Description

N'-[3-(Trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a heterocyclic carbohydrazide derivative featuring a quinoxaline core substituted with a trifluoromethyl (-CF₃) group at position 3 and a benzoyl hydrazide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide functionality enables diverse reactivity, making it a valuable intermediate for synthesizing bioactive derivatives such as hydrazones and coordination complexes .

Properties

IUPAC Name

N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)13-14(21-12-9-5-4-8-11(12)20-13)22-23-15(24)10-6-2-1-3-7-10/h1-9H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDUOVDGJRJMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves the reaction of 3-(trifluoromethyl)-2-quinoxalinecarboxylic acid with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

Industrial production of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, hydrazine derivatives, and substituted quinoxalines with diverse functional groups .

Scientific Research Applications

N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbohydrazide moiety can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Modifications in the Quinoxaline/Benzene Core

Table 1: Key Structural Differences in Analogous Compounds
Compound Name Core Structure Substituents Functional Group Key Reference
Target Compound Quinoxaline + Benzene -CF₃ (position 3), -CONHNH₂ (position 2) Carbohydrazide
N'-Methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide Quinoxaline + Benzene -CF₃ (position 3), -SO₂NHNHCH₃ (position 2) Sulfonohydrazide
4-Methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide Quinoxaline + Benzene -CF₃ (position 3), -OCH₃ (benzene), -CONHNHCH₃ Methoxy-substituted carbohydrazide
N′-{[5-(R-Phenyl)furan-2-yl]methylene}-2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxhydrazides Furopyrrole + Benzene -CF₃ (benzene), -CONHNH₂ (pyrrole) Carboxhydrazide with fused furan-pyrrole

Key Observations :

  • The sulfonohydrazide analog () replaces the carbonyl group with a sulfonyl group, reducing hydrogen-bonding capacity but enhancing electrophilicity .
  • Furopyrrole-carboxhydrazides () exhibit extended conjugation, which may enhance photochemical activity .

Key Observations :

  • Microwave-assisted synthesis () significantly improves yields (up to 94%) compared to traditional methods .

Physico-Chemical Properties

Table 3: Spectral and Physical Properties
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Solubility Reference
Target Compound 1660 (C=O), 1120 (C-F) 7.69–7.42 (aromatic H), 11.68 (NH) Low in water; soluble in DMSO
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 1620 (C=O), 750 (C-S) 7.44 (s, H-6), 2.5 (pentadecyl chain) Hydrophobic due to long alkyl chain
N′-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide 1655 (C=O), 1240 (C-F) 8.3 (CH=N), 11.2 (NH) Moderate in ethanol

Key Observations :

  • The -CF₃ group in the target compound contributes to distinct ¹⁹F NMR signals and enhances thermal stability .
  • Long alkyl chains (e.g., pentadecyl in ) drastically reduce aqueous solubility compared to the target compound .
Table 4: Comparative Bioactivity
Compound Biological Activity IC₅₀/EC₅₀ Mechanism Reference
Target Compound Photosynthetic electron transport (PET) inhibition 12–35 µM Binds to chloroplast D1 protein
N′-{[5-(4-NO₂-phenyl)furan-2-yl]methylene}-carboxhydrazide (6c) PET inhibition 8 µM Enhanced activity due to electron-withdrawing -NO₂
N′-{[5-(4-I-phenyl)furan-2-yl]methylene}-carboxhydrazide (6e) Chlorophyll reduction in algae 10 µM Iodine substituent increases membrane permeability

Key Observations :

  • The trifluoromethyl group in the target compound provides moderate PET inhibition compared to nitro (-NO₂) or iodo (-I) analogs, which exhibit superior activity due to stronger electron-withdrawing effects .
  • Fluorinated analogs generally show improved metabolic stability and bioavailability compared to non-fluorinated derivatives .

Biological Activity

N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and case studies demonstrating its efficacy.

Chemical Structure and Properties

  • Molecular Formula : C16H11F3N4O
  • Molecular Weight : 332.28 g/mol
  • CAS Number : 343372-42-9

The compound features a quinoxaline ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The carbohydrazide moiety allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is primarily attributed to:

  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to penetrate biological membranes.
  • π-π Stacking Interactions : The quinoxaline ring can engage in π-π stacking with aromatic residues in proteins, facilitating binding to molecular targets.
  • Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with active site residues of enzymes or receptors.

Antimicrobial Properties

Research indicates that N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem highlights its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Enzyme Inhibition

N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has shown potential as an enzyme inhibitor. Its interaction with specific enzymes may lead to altered metabolic pathways, which can be beneficial in therapeutic contexts, particularly in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli25

Case Study 2: Anticancer Activity

A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

Cell LineIC50 (µM)
MCF-710
A54915

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